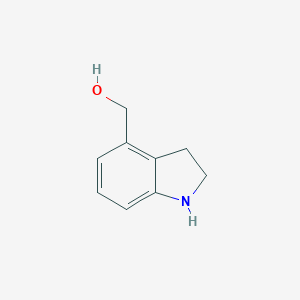

(Indolin-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAXWXLKHCRJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464292 | |

| Record name | (Indolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-11-5 | |

| Record name | (Indolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1H-indol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (Indolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound (Indolin-4-yl)methanol. The methodologies detailed herein are compiled from established chemical literature, offering a foundational resource for researchers engaged in the synthesis of novel indoline scaffolds and for professionals in the field of drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway commencing from commercially available indole-4-carboxylic acid. The proposed synthetic route involves two key transformations: the reduction of the indole nucleus to an indoline and the subsequent reduction of the carboxylic acid moiety to a primary alcohol.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway leverages well-established reduction methodologies, ensuring reproducibility and scalability.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Indoline-4-carboxylic acid

This procedure is adapted from general methods for the reduction of indoles to indolines.[1]

-

Materials:

-

Indole-4-carboxylic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Deionized water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve indole-4-carboxylic acid in glacial acetic acid.

-

Cool the stirred solution to 10-15 °C in an ice bath.

-

Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 20 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.

-

Decompose the reaction complex by the careful addition of water.

-

Remove the acetic acid under reduced pressure.

-

Make the aqueous residue alkaline with a 2N sodium hydroxide solution and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield indoline-4-carboxylic acid.

-

Step 2: Synthesis of this compound

This protocol is based on the standard reduction of carboxylic acids using lithium aluminum hydride.[2][3]

-

Materials:

-

Indoline-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% Sulfuric acid

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

-

Slowly add a solution of indoline-4-carboxylic acid in anhydrous THF to the stirred suspension of LiAlH₄.

-

After the addition is complete, reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.

-

Acidify the mixture with 10% sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

Purify the crude product by column chromatography on silica gel.

-

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are estimated based on the known spectral data of the indoline scaffold and related substituted derivatives.[4][5][6][7]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (NH) | Broad singlet | ~4.0-5.0 |

| H2 (CH₂) | Triplet | ~3.6 |

| H3 (CH₂) | Triplet | ~3.0 |

| H5 | Triplet | ~7.0 |

| H6 | Doublet | ~6.6 |

| H7 | Doublet | ~6.7 |

| CH₂OH | Singlet | ~4.6 |

| OH | Broad singlet | Variable |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~47 |

| C3 | ~29 |

| C3a | ~125 |

| C4 | ~135 |

| C5 | ~127 |

| C6 | ~118 |

| C7 | ~110 |

| C7a | ~150 |

| CH₂OH | ~65 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group and characteristic cleavages of the indoline ring.[8][9]

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| [M+H]⁺ | 150.0862 |

| Key Fragments | m/z 118 (loss of CH₂OH), m/z 91 |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Logical workflow for the purification and characterization of this compound.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, the indole and indoline scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives of these core structures have shown activity as anticancer, anti-inflammatory, and antimicrobial agents. Further research into the biological activity of this compound could explore its potential as a modulator of various signaling pathways implicated in these disease areas.

It is important to note that the provided experimental protocols are based on established chemical principles and may require optimization for specific laboratory conditions and scales. The characterization data presented are predictive and should be confirmed by experimental analysis of the synthesized compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Indole(120-72-9) 13C NMR [m.chemicalbook.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (Indolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Indolin-4-yl)methanol, a heterocyclic compound featuring a reduced indole (indoline) core with a methanol substituent, presents a scaffold of interest in medicinal chemistry and drug discovery. Its structural similarity to biologically active indole derivatives suggests potential applications in various therapeutic areas. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of its chemical identity, tabulated quantitative data, generalized experimental protocols for its synthesis and analysis, and a discussion of its potential role in biological signaling pathways based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Chemical Identity and Structure

This compound, with the CAS number 905274-11-5, is a derivative of indoline, which is a saturated analog of indole. The presence of the hydroxyl group and the secondary amine within the indoline ring system imparts specific chemical reactivity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-dihydro-1H-indol-4-ylmethanol | [1] |

| CAS Number | 905274-11-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| Physical State | Liquid or Off-white to yellow solid | Commercial Suppliers |

| Canonical SMILES | C1NC2=C(C=CC=C2)CO | [1] |

| InChI Key | KIAXWXLKHCRJMK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for this compound is limited, several key parameters have been predicted through computational models.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| Boiling Point | 312.6 ± 21.0 °C | Commercial Suppliers |

| Density | 1.162 ± 0.06 g/cm³ | Commercial Suppliers |

| pKa | 14.29 ± 0.10 | Commercial Suppliers |

| Melting Point | Not available | - |

| logP | Not available | - |

| Solubility | Not explicitly quantified. Expected to be soluble in methanol and other polar organic solvents.[3] | Inferred from related structures |

Experimental Protocols

Synthesis and Purification

A potential synthetic route to this compound could involve the reduction of a suitable indole-4-carboxylic acid derivative.

Workflow for a potential synthesis and purification process:

Caption: Generalized workflow for the synthesis and purification of this compound.

Protocol:

-

Esterification: Indole-4-carboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Indole Reduction: The resulting methyl indole-4-carboxylate is then subjected to reduction of the indole nucleus to an indoline, which can be achieved using reagents like sodium cyanoborohydride.

-

Ester Reduction: The indoline ester is subsequently reduced to the corresponding alcohol using a strong reducing agent such as lithium aluminum hydride in an anhydrous ether solvent like THF.

-

Work-up and Purification: The reaction is carefully quenched, and the crude product is extracted. Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexane.[4]

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the indoline ring, the methylene protons of the methanol group, and the amine proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbon of the methanol substituent.

General NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[5][6]

The IR spectrum will provide information about the functional groups present in the molecule.

-

O-H stretch: A broad peak is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ is expected for the secondary amine.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

General IR Sample Preparation (KBr pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 150.1.

General MS Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it into an HPLC-MS system.[7]

HPLC can be used to assess the purity of the compound. A reversed-phase method is generally suitable for indole derivatives.[8][9]

General HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA).[8][10]

-

Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Workflow for Analytical Characterization:

Caption: Standard workflow for the analytical characterization of this compound.

Potential Biological Significance and Signaling Pathways

While there is no specific research on the biological activity of this compound, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[11][12][13]

Indole derivatives are known to modulate various cellular signaling pathways. For instance, indole-3-carbinol and its dimer, 3,3'-diindolylmethane, have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cancer cell proliferation, survival, and inflammation.[14][15] It is plausible that this compound or its derivatives could interact with components of these or other signaling cascades.

Potential Signaling Pathway Interactions:

Caption: Hypothetical modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways by this compound or its derivatives.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This compound is an intriguing molecule with potential for further investigation in the field of medicinal chemistry. This guide has summarized its key physicochemical properties, drawing from both predicted data and knowledge of structurally related compounds. The provided generalized experimental protocols offer a starting point for its synthesis and characterization. Future studies should focus on obtaining experimental validation of its physicochemical parameters, exploring its synthetic accessibility, and screening for biological activity to uncover its therapeutic potential.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CAS:905274-11-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. impactfactor.org [impactfactor.org]

- 8. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]

- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide to the Spectral Analysis of (Indolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for (Indolin-4-yl)methanol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are supported by established spectroscopic principles and data from closely related analogous structures. Detailed experimental protocols for acquiring NMR, IR, and MS spectra are also provided to guide researchers in their own analytical work.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 905274-11-5

-

Molecular Formula: C₉H₁₁NO

-

Molecular Weight: 149.19 g/mol

-

Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and analysis of spectral data from analogous compounds such as indoline and other substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | t | 1H | H-6 |

| ~6.85 | d | 1H | H-5 |

| ~6.70 | d | 1H | H-7 |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.65 | t | 2H | H-2 |

| ~3.10 | t | 2H | H-3 |

| ~2.00 (broad s) | s | 1H | -OH |

| ~4.50 (broad s) | s | 1H | -NH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-7a |

| ~130.0 | C-3a |

| ~128.0 | C-6 |

| ~125.0 | C-4 |

| ~118.0 | C-5 |

| ~110.0 | C-7 |

| ~65.0 | -CH₂OH |

| ~47.0 | C-2 |

| ~30.0 | C-3 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium | Aromatic C=C skeletal vibrations |

| ~1450 | Medium | CH₂ scissoring |

| ~1250 | Medium | C-N stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Relative Intensity | Proposed Fragment Ion |

| 149 | High | [M]⁺ (Molecular Ion) |

| 131 | Medium | [M - H₂O]⁺ |

| 120 | Medium | [M - CH₂OH]⁺ |

| 118 | High | [M - CH₂OH - H₂]⁺ or [Indole]⁺ fragment |

| 91 | Medium | Tropylium ion fragment |

Experimental Protocols

The following sections detail standard experimental procedures for obtaining NMR, IR, and MS spectra of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard such as tetramethylsilane (TMS).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.1.2. Instrument Parameters (Typical for a 500 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30 or similar).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.2.2. Instrument Parameters

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (for Electrospray Ionization - ESI)

-

Solution Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Acidification (for positive ion mode): To promote protonation, a small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the sample solution.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

3.3.2. Instrument Parameters (Typical for ESI-MS)

-

Ionization Mode: Positive or negative electrospray ionization.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Dependent on the instrument, typically nitrogen.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Commercial Sourcing and Technical Profile of (Indolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of (Indolin-4-yl)methanol (CAS No. 905274-11-5), a key building block in medicinal chemistry and drug discovery. This document outlines key suppliers, their product specifications, and provides a procedural framework for sourcing this compound for research and development purposes.

Commercial Suppliers

This compound is available from a range of chemical suppliers, catering to various scales from research quantities to bulk manufacturing. The following table summarizes the offerings from several key vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| American Elements | - | High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%+) | Research and bulk quantities | Can produce to customer specifications; offers various grades including Pharmaceutical and Technical.[1] |

| Bide Pharmatech Ltd. | - | 95%+ | 250mg | Application cited as a medical intermediate.[2] |

| SHANGHAI ZZBIO CO., LTD. | - | Not specified | Not specified | - |

| Ark Pharma Scientific Limited | H-005734 | Not specified | Not specified | -[3] |

| Fluorochem | F078423 | 98% | Not specified | Product is in liquid form.[4] |

| US Biological Life Sciences | - | ≥97% (HPLC) | 250mg, 500mg, 1g, 2g, 5g | For (S)-2-Indolinemethanol, a related compound.[5] |

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to contact suppliers directly for the most current product specifications and availability.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to each manufacturer, a general understanding of synthetic routes can be beneficial for quality assessment and troubleshooting. The synthesis of indole-containing molecules is an active area of research, with recent advances focusing on improving efficiency and enabling divergent synthetic pathways.[6]

A general workflow for the quality control of a commercially supplied lot of this compound would typically involve:

-

Identity Confirmation: Verification of the chemical structure using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity Assessment: Determination of the compound's purity via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Residual Solvent Analysis: Analysis by Headspace GC to identify and quantify any remaining solvents from the manufacturing process.

-

Water Content Determination: Measurement of water content using Karl Fischer titration.

Sourcing Workflow

The process of procuring this compound for research or development can be streamlined by following a logical workflow. The diagram below illustrates the key stages from initial identification of need to final procurement and quality control.

Caption: A flowchart illustrating the key steps in the procurement and quality verification process for this compound.

Signaling Pathways and Biological Relevance

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including pharmaceuticals and natural products.[6] While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target various biological pathways. The indole nucleus is a key pharmacophore in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The diagram below conceptualizes the role of this compound as a building block in the drug discovery process, leading to the development of novel therapeutics that modulate specific signaling pathways.

Caption: A conceptual diagram illustrating the progression from this compound as a starting material to a candidate drug that interacts with a biological signaling pathway.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound, CasNo.905274-11-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound | CAS:905274-11-5 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (s)-2-indolinemethanol suppliers USA [americanchemicalsuppliers.com]

- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

molecular structure and formula of (Indolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Indolin-4-yl)methanol, a derivative of the indoline scaffold, represents a molecule of interest within medicinal chemistry and drug discovery. The indoline nucleus is a privileged structure found in numerous biologically active compounds, suggesting potential therapeutic applications for its derivatives. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols for its synthesis and characterization based on established methods for analogous indole and indoline derivatives. Furthermore, the potential biological significance and applications in drug development are discussed in the context of the known pharmacology of the indoline class of compounds.

Molecular Structure and Chemical Formula

This compound is a heterocyclic organic compound. Its structure consists of a bicyclic indoline core, which is a 2,3-dihydro-1H-indole, substituted at the 4-position with a hydroxymethyl group.

Chemical Formula: C₉H₁₁NO[1][2][3]

IUPAC Name: (2,3-dihydro-1H-indol-4-yl)methanol[1][2]

Molecular Weight: 149.19 g/mol [1][3]

Canonical SMILES: C1CNC2=CC=CC(=C21)CO

InChI Key: KIAXWXLKHCRJMK-UHFFFAOYSA-N

Synonyms:

-

This compound

-

1H-Indole-4-Methanol, 2,3-Dihydro-

-

2,3-Dihydro-1H-Indol-4-Ylmethanol

-

2,3-Dihydro-1H-Indole-4-Methanol[1]

-

4-(hydroxymethyl)indoline[4]

Below is a diagram illustrating a potential synthetic workflow for this compound, starting from a commercially available indoline precursor.

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Safety Data

While specific experimental data for the physicochemical properties of this compound are not extensively available, some properties have been reported or predicted.

| Property | Value | Reference |

| Physical State | Liquid | [2] |

| Purity | 98% | [2] |

| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a suitable precursor such as indoline-4-carboxylic acid or its corresponding ester or aldehyde. A general procedure for the reduction of a carboxylic acid ester to an alcohol using lithium aluminum hydride (LiAlH₄) is described below.

Reaction: Reduction of Methyl indoline-4-carboxylate to this compound

Materials:

-

Methyl indoline-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Saturated aqueous solution of sodium bicarbonate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of methyl indoline-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

The resulting granular precipitate is filtered off and washed with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts, multiplicities, and coupling constants of the signals would be used to confirm the presence of the indoline and hydroxymethyl groups and their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the indoline, C-H stretches, and aromatic C=C stretches.

Potential Biological Activity and Applications in Drug Development

While there is no specific literature on the biological activity of this compound, the indoline scaffold is a core component of many biologically active natural products and synthetic drugs. Indole and indoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The presence of the hydroxymethyl group on the indoline ring provides a handle for further chemical modification, making this compound a potentially useful building block in the synthesis of more complex molecules for drug discovery programs. The following diagram illustrates a logical relationship for the potential application of this compound in drug development.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a simple derivative of the indoline heterocyclic system. While specific experimental data on its properties and biological activities are scarce, its structure suggests potential as a valuable intermediate in the synthesis of novel compounds for pharmaceutical research. The protocols and information presented in this guide, though generalized, provide a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this compound and its derivatives in the field of drug development. Further investigation into this and similar molecules is warranted to fully elucidate their therapeutic potential.

References

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole nucleus, a privileged scaffold in medicinal chemistry, is a core structural motif in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and versatile chemical reactivity have made it a focal point for the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of indole derivatives, with a focus on their potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1] Many indole-based compounds are currently in clinical use or undergoing clinical trials for cancer treatment.[1][2]

Quantitative Data Summary

The anticancer efficacy of several indole derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tubulin Polymerization Inhibitors | |||

| 9-aryl-5H-pyrido[4,3-b] indole derivative | HeLa | 8.7 | [3] |

| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [4] |

| Benzimidazole-indole derivative 8 | Various | 0.05 | [4] |

| Bcl-2/Mcl-1 Inhibitors | |||

| Novel Indole Derivative 29 | Bcl-2 | 7.63 | [3] |

| Mcl-1 | 1.53 | [3] | |

| Topoisomerase II Inhibitors | |||

| Indole derivative of ursolic acid (5f) | SMMC-7721 | 0.56 | [5] |

| HepG2 | 0.91 | [5] | |

| Other Mechanisms | |||

| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 | [6] |

| A549 | 15 | [6] | |

| HeLa | 4 | [6] | |

| Indole-thiazolidine derivative (4c) | T47D (Breast) | 1.93 | [7] |

| Indole-thiazolidine derivative (4a) | HL60 (Leukemia) | - | [7] |

| K562 (Leukemia) | - | [7] |

Key Mechanisms of Anticancer Activity

1.2.1. Inhibition of Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy.[8] Several indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

1.2.2. Inhibition of Anti-Apoptotic Proteins: Cancer cells often overexpress anti-apoptotic proteins like Bcl-2 and Mcl-1 to evade cell death. Indole derivatives have been developed to inhibit these proteins, thereby promoting apoptosis in cancer cells.[3]

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria, fungi, and viruses.[6][9]

Quantitative Data Summary

The antimicrobial and antiviral potency of indole derivatives is typically measured by the Minimum Inhibitory Concentration (MIC) and the 50% effective concentration (EC50), respectively.

Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole (2c) | MRSA | <3.125 | [10] |

| Indole-triazole (3d) | MRSA | <3.125 | [10] |

| 5-hydroxy indole analog (4) | C. albicans | <6 | [11] |

| 5-iodoindole | A. baumannii (XDRAB) | 64 | [12] |

| 3-methylindole | A. baumannii (XDRAB) | 64 | [12] |

| 7-hydroxyindole | A. baumannii (XDRAB) | 512 | [12] |

Antiviral Activity

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Tetrahydroindole derivative (3) | HCV (gt 1b) | 7.9 | [13] |

| HCV (gt 2a) | 2.6 | [13] | |

| Piperazine-indole derivative (43) | HIV-1 | 0.004 | [13] |

| Pyridine-fused indole derivative (44) | HIV-1 | 0.017 | [13] |

| Indole-based HIV-1 attachment inhibitor (I) | HIV-1 | 1.4 | [14] |

| Indole derivative (IV) | HCV | 1.16 | [14] |

| Indole derivative (V) | HCV | 0.6 | [14] |

| Indole alkaloid derivative (22) | Dengue Virus | low-micromolar | [15] |

| Indole alkaloid derivative (trans-14) | Zika Virus | low-micromolar | [15] |

| Indole derivative containing quinoline (W20) | TMV | 84.4 (curative) | [16] |

| 65.7 (protective) | [16] |

Key Mechanisms of Antimicrobial and Antiviral Activity

Indole derivatives exert their antimicrobial effects through various mechanisms, including the disruption of bacterial membranes and inhibition of biofilm formation.[6] In the context of viral infections, they have been shown to inhibit viral entry, replication, and attachment.[13][15]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, exhibit potent anti-inflammatory properties.[3] They often act by modulating key inflammatory pathways such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[3]

Quantitative Data Summary

The anti-inflammatory efficacy of indole derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay.

| Compound/Derivative | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |

| Indole-pyrazoline (7) | Rat | 50 mg/kg | High | [17] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 cells (LPS-induced) | - | Potent inhibition of NO, IL-6, TNF-α | [18] |

| Indole-imidazolidine (LPSF/NN-52) | Mouse (acetic acid-induced writhing) | - | 52.1 | [19] |

| Indole-imidazolidine (LPSF/NN-56) | Mouse (acetic acid-induced writhing) | - | 63.1 | [19] |

Key Mechanisms of Anti-inflammatory Activity

3.2.1. Inhibition of COX-2: The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation through its role in prostaglandin synthesis. Many anti-inflammatory indole derivatives function as selective or non-selective COX-2 inhibitors.

3.2.2. Modulation of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response. Some indole derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[3]

Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neuronal function. Indole derivatives have shown promise as neuroprotective agents by combating oxidative stress and modulating signaling pathways crucial for neuronal survival.[20]

Quantitative Data Summary

The neuroprotective effects of indole derivatives have been demonstrated in various in vitro and in vivo models.

| Compound/Derivative | Model | Effect | Reference |

| Indolyl tetrazolopropanoic acid (17) | Rat (Acrylamide-induced neurotoxicity) | Strongest neuroprotective agent among tested compounds | [21] |

| Indole-3-carbinol | - | Antioxidant and ROS scavenging effects | [20] |

| Diindolylmethane (DIM) | Hippocampal neuronal cells | Activates TrkB/Akt pathway, promotes BDNF and antioxidant enzyme formation | [22] |

Key Mechanisms of Neuroprotective Activity

4.2.1. Antioxidant and Radical Scavenging Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indole derivatives possess potent antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS).[20]

4.2.2. Modulation of Neurotrophic Signaling Pathways: The Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, which activates the PI3K/Akt signaling pathway, are critical for neuronal survival and plasticity. Some indole derivatives, such as diindolylmethane (DIM), have been shown to activate this pathway, promoting neuroprotection.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a zone of inhibition.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the indole derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Principle: This in vivo assay is a standard model for evaluating acute inflammation. Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

Protocol:

-

Animal Dosing: Administer the indole derivative or a vehicle control to the animals (e.g., rats or mice) via an appropriate route (e.g., oral gavage). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound. A confluent monolayer of host cells is infected with the virus in the presence or absence of the test compound. The formation of plaques (zones of cell death) is then quantified.

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the indole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay monitors the polymerization of tubulin into microtubules in real-time. A fluorescent reporter, such as DAPI, binds preferentially to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the amount of microtubule polymer formed.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.

-

Compound Addition: Add the indole derivative or a vehicle control to the wells. Include positive controls such as paclitaxel (stabilizer) and nocodazole (destabilizer).

-

Initiate Polymerization: Initiate polymerization by warming the plate to 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of 60-90 minutes using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 450 nm for DAPI).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the compound on the rate and extent of tubulin polymerization can be determined from these curves.

Bcl-2/Mcl-1 Binding Assay (Fluorescence Polarization)

Principle: This competitive binding assay measures the ability of a compound to disrupt the interaction between a pro-apoptotic BH3 peptide and an anti-apoptotic Bcl-2 family protein (e.g., Bcl-2 or Mcl-1). A fluorescently labeled BH3 peptide is used as a probe. When the labeled peptide is bound to the larger protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. A competing inhibitor will displace the labeled peptide, causing it to tumble more rapidly and resulting in a decrease in fluorescence polarization.

Protocol:

-

Reagent Preparation: Prepare solutions of the recombinant Bcl-2 or Mcl-1 protein, the fluorescently labeled BH3 peptide, and the indole derivative in an appropriate assay buffer.

-

Assay Plate Setup: In a black 96- or 384-well plate, add the Bcl-2/Mcl-1 protein and the indole derivative at various concentrations.

-

Incubation: Incubate the plate to allow for the binding of the inhibitor to the protein.

-

Tracer Addition: Add the fluorescently labeled BH3 peptide to all wells.

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

Data Analysis: Plot the fluorescence polarization values against the log of the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor that causes 50% displacement of the fluorescent peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by indole derivatives is crucial for understanding their mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Alzheimer’s Disease Pharmacotherapy: The Potential for Drug Repurposing [scirp.org]

- 7. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]

- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [edgccjournal.org]

- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole-3-carbinol improves neurobehavioral symptoms in a cerebral ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]

- 21. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs | Semantic Scholar [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

Synthetic Routes to Indoline Scaffolds: An In-depth Technical Guide

The indoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules has driven the development of numerous synthetic strategies for its construction. This technical guide provides a comprehensive overview of key modern synthetic routes to the indoline core, with a focus on methodologies that offer high efficiency, stereocontrol, and functional group tolerance. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of indoline-containing compounds.

Asymmetric Synthesis of Indolines

The enantioselective synthesis of indolines is of paramount importance due to the often stereospecific nature of their biological activity. Key asymmetric strategies include the catalytic reduction of indoles and intramolecular cyclizations.

Brønsted Acid-Catalyzed Enantioselective Reduction of 3H-Indoles

A powerful metal-free approach for synthesizing optically active indolines involves the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydride source.[1] This method offers high enantioselectivities under mild reaction conditions.[1]

General Reaction Scheme:

Figure 1: General scheme for Brønsted acid-catalyzed reduction.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation [1]

To a solution of the 3H-indole (0.1 mmol) in toluene (1.0 mL) is added the Hantzsch ester (0.12 mmol) and the chiral phosphoric acid catalyst (5-10 mol%). The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) for a designated time (e.g., 24-72 hours). After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indoline.

Quantitative Data Summary:

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 2-Phenyl-3H-indole | 5 | 48 | 98 | 97 | [1] |

| 2 | 2-(4-Methoxyphenyl)-3H-indole | 5 | 48 | 97 | 96 | [1] |

| 3 | 2-(4-Chlorophenyl)-3H-indole | 10 | 72 | 95 | 98 | [1] |

| 4 | 2-Methyl-3H-indole | 10 | 72 | 75 | 85 | [1] |

Organocatalytic Intramolecular Michael Addition

The asymmetric synthesis of 2,3-disubstituted indolines can be achieved through an organocatalytic intramolecular Michael addition. This strategy utilizes chiral primary amine catalysts derived from cinchona alkaloids to afford cis- or trans-2,3-disubstituted indolines with high yields and excellent enantioselectivities. The diastereoselectivity can often be controlled by the nature of the substituent on the enone moiety.

Reaction Workflow:

Figure 2: Workflow for organocatalytic intramolecular Michael addition.

Experimental Protocol: General Procedure for Asymmetric Intramolecular Michael Addition

In a vial, the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (0.1 mmol), chiral primary amine catalyst (10-20 mol%), and an acid additive (e.g., 2-nitrobenzoic acid, 20 mol%) are dissolved in a solvent (e.g., ethyl acetate, 1.0 mL). The reaction mixture is stirred at a specified temperature (e.g., 0 °C or room temperature) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the corresponding 2,3-disubstituted indoline.

Quantitative Data Summary:

| Entry | R' on Enone | Catalyst (mol%) | dr (cis:trans) | Yield (%) | ee (cis/trans) (%) | Reference |

| 1 | Phenyl | 20 | 2.7:1 | 95 | 99 / 94 | |

| 2 | 4-Bromophenyl | 20 | 2.5:1 | 96 | 98 / 95 | |

| 3 | Methyl | 20 | 1:20 | 92 | 90 / 99 | |

| 4 | Ethyl | 20 | 1:15 | 93 | 91 / 98 |

Palladium-Catalyzed C-H Activation Strategies

Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of indolines, avoiding the need for pre-functionalized starting materials.

Intramolecular C(sp²)-H Amination

This approach involves the palladium-catalyzed intramolecular amination of an ortho-C(sp²)-H bond of a β-arylethylamine derivative. The use of a directing group, such as picolinamide (PA), facilitates the C-H activation and subsequent cyclization.

Reaction Mechanism Overview:

Figure 3: Simplified mechanism for Pd-catalyzed C(sp²)-H amination.

Experimental Protocol: General Procedure for Pd-Catalyzed Intramolecular C(sp²)-H Amination

A mixture of the picolinamide (PA)-protected β-arylethylamine substrate (0.1 mmol), Pd(OAc)₂ (5-10 mol%), an oxidant (e.g., PhI(OAc)₂, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene or MeCN) is stirred at an elevated temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., N₂ or Ar). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the indoline product.

Quantitative Data Summary:

| Entry | Substrate Substituent | Catalyst (mol%) | Oxidant | Yield (%) | Reference |

| 1 | H | 10 | PhI(OAc)₂ | 85 | |

| 2 | 4-MeO | 10 | PhI(OAc)₂ | 82 | |

| 3 | 4-F | 10 | PhI(OAc)₂ | 88 | |

| 4 | 4-CF₃ | 10 | PhI(OAc)₂ | 75 |

Domino Reactions for Indoline Synthesis

Domino reactions offer an efficient approach to constructing complex molecules like indolines in a single pot by combining multiple transformations, thereby minimizing purification steps and improving overall yield.

Copper-Catalyzed Domino Amidation/Cyclization

A highly efficient one-pot procedure for the synthesis of indolines involves a copper-catalyzed domino amidation/nucleophilic substitution reaction of substituted 2-iodophenethyl mesylates.[2] This method tolerates a wide range of functional groups and can be used for the synthesis of enantiomerically pure indolines with no erosion of optical purity.[2]

Proposed Mechanistic Pathways:

Figure 4: Predominant mechanistic pathway for Cu-catalyzed domino reaction.

Experimental Protocol: General Procedure for Domino Cu-Catalyzed Amidation/Cyclization [2]

A mixture of the 2-iodophenethyl mesylate (0.5 mmol), the corresponding amide or carbamate (0.6 mmol), CuI (5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv) in a solvent such as THF or dioxane is heated at a specified temperature (e.g., 80-110 °C) for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to give the desired indoline.

Quantitative Data Summary:

| Entry | Amide/Carbamate | Base | Temperature (°C) | Yield (%) | Reference |

| 1 | Boc-NH₂ | Cs₂CO₃ | 80 | 89 | [2] |

| 2 | Cbz-NH₂ | K₂CO₃ | 110 | 85 | [2] |

| 3 | Ts-NH₂ | K₂CO₃ | 110 | 92 | [2] |

| 4 | Ac-NH₂ | Cs₂CO₃ | 80 | 81 | [2] |

Photochemical Gold-Catalyzed Domino Reaction

A modern approach to functionalized indolines involves a gold-catalyzed photochemical domino reaction.[3] This method allows for the coupling of N-aryl-N-allylamines with bromoalkanes under mild, light-mediated conditions, affording indolines in good yields.[3]

Experimental Workflow:

Figure 5: Workflow for photochemical gold-catalyzed indoline synthesis.

Experimental Protocol: General Procedure for Photochemical Gold-Catalyzed Domino Reaction [3]

In a reaction vessel, the N-aryl-N-allylamine (0.2 mmol), bromoalkane (0.4 mmol), [Au₂(μ-dppm)₂]Cl₂ (5 mol%), sodium ascorbate (0.5 equiv), and Na₂CO₃ (3 equiv) are dissolved in acetonitrile (2 mL). The mixture is degassed and then irradiated with UVA light (e.g., 365 nm) at room temperature for 18-24 hours. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the functionalized indoline.

Quantitative Data Summary:

| Entry | N-Aryl-N-allylamine Substituent | Bromoalkane | Yield (%) | Reference |

| 1 | H | Ethyl bromoacetate | 81 | [3] |

| 2 | 4-MeO | Ethyl bromoacetate | 78 | [3] |

| 3 | 4-Cl | Ethyl bromoacetate | 75 | [3] |

| 4 | H | 1-Bromoadamantane | 65 | [3] |

Conclusion

The synthesis of the indoline scaffold continues to be an active area of research, driven by the importance of this heterocycle in medicinal chemistry and materials science. The methodologies presented in this guide, including asymmetric catalysis, C-H activation, and domino reactions, represent the state-of-the-art in indoline synthesis. These advanced synthetic tools provide researchers with a powerful arsenal for the construction of diverse and complex indoline derivatives for various applications. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, stereochemistry, and the availability of starting materials.

References

- 1. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 2. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indolines via a domino Cu-catalyzed amidation/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (Indolin-4-yl)methanol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, published applications of (Indolin-4-yl)methanol in medicinal chemistry are limited in publicly accessible literature. The following application notes and protocols are presented as a representative and plausible example, based on the known biological activities of indoline scaffolds and the synthetic utility of related building blocks like indole-4-carboxaldehyde. The quantitative data and experimental protocols are illustrative and based on activities of known indoline-based inhibitors in the specified therapeutic area.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its saturated heterocyclic ring offers a three-dimensional geometry that can be advantageous for specific receptor interactions compared to its aromatic counterpart, indole. While the indoline nucleus is found in a variety of therapeutic agents, the specific applications of this compound as a synthetic building block are not extensively documented.

However, based on the established role of indole-4-carboxaldehyde as a precursor for anti-cancer and anti-inflammatory agents, it is plausible that this compound can serve as a valuable intermediate for the synthesis of novel therapeutics. The primary alcohol functionality of this compound offers a versatile handle for various chemical transformations, including etherification, esterification, and conversion to leaving groups for nucleophilic substitution, enabling the introduction of diverse pharmacophoric features.

This document outlines a potential application of this compound in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, a promising therapeutic strategy for inflammatory diseases.

Therapeutic Rationale: Dual 5-LOX/sEH Inhibition

Inflammation is a complex biological response involving multiple pathways. The arachidonic acid cascade is a key contributor, leading to the production of pro-inflammatory leukotrienes (LTs) via the 5-LOX pathway and the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) by sEH. The simultaneous inhibition of both 5-LOX and sEH presents a synergistic approach to treating inflammatory conditions by both reducing pro-inflammatory mediators and preserving anti-inflammatory ones. Indoline-based compounds have recently emerged as promising scaffolds for the development of such dual inhibitors.

Application Note: this compound as a Key Intermediate for a Novel Dual 5-LOX/sEH Inhibitor

This application note describes a hypothetical synthetic route to a novel indoline-based dual 5-LOX/sEH inhibitor, Compound 1 , starting from this compound. The synthetic strategy leverages the hydroxyl group of the starting material to introduce a side chain designed to interact with the active sites of both enzymes.

This compound serves as the foundational scaffold, with the 4-position substitution allowing for the exploration of a chemical space distinct from the more commonly functionalized positions of the indoline ring.

Quantitative Data Summary

The following table summarizes representative biological data for the target Compound 1 and a reference compound, based on known activities of indoline-based dual 5-LOX/sEH inhibitors.

| Compound | Target | Assay Type | IC50 (nM) |

| Compound 1 | Human 5-LOX | Cell-free | 150 |

| Human sEH | Enzyme inhibition | 75 | |

| Reference | Human 5-LOX | Cell-free | 200 |

| (Known Indoline Inhibitor) | Human sEH | Enzyme inhibition | 100 |

Experimental Protocols

Protocol 1: Synthesis of Compound 1 from this compound

Objective: To synthesize a potential dual 5-LOX/sEH inhibitor using this compound as a starting material.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-bromo-4-chlorobutane

-

Potassium thioacetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

1-(4-aminophenyl)ethan-1-one

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Step 1: Etherification.

-

To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1-bromo-4-chlorobutane (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with EtOAc (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to afford the chlorinated intermediate.

-

-

Step 2: Thioacetate Formation.

-

Dissolve the product from Step 1 (1.0 eq) in ethanol.

-

Add potassium thioacetate (1.5 eq) and reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the thioacetate intermediate.

-

-

Step 3: Thiol Hydrolysis.

-

Dissolve the thioacetate from Step 2 in a mixture of ethanol and 1 M HCl.

-

Stir the solution at 60 °C for 2 hours.

-

Neutralize the reaction with 1 M NaOH and extract with DCM.

-

Dry the organic layer and concentrate to obtain the crude thiol.

-

-

Step 4: Final Condensation.

-

To a solution of the thiol from Step 3 (1.0 eq) in ethanol, add 1-(4-aminophenyl)ethan-1-one (1.0 eq).

-

Heat the mixture to reflux for 6 hours.

-

Cool to room temperature and concentrate.

-

Purify the residue by silica gel chromatography to yield Compound 1 .

-

Protocol 2: In Vitro 5-LOX Inhibition Assay

Objective: To determine the inhibitory activity of Compound 1 against human 5-LOX.

Materials:

-

Recombinant human 5-LOX

-

Arachidonic acid

-

Calcium chloride (CaCl₂)

-

ATP

-

Test compound (Compound 1)

-

DMSO

-

Assay buffer (e.g., Tris-HCl)

-

HPLC system for product quantification

Procedure:

-

Prepare a stock solution of Compound 1 in DMSO.

-

In a microplate, pre-incubate recombinant human 5-LOX with various concentrations of Compound 1 in the assay buffer containing CaCl₂ and ATP for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for 10 minutes at 37 °C.

-

Stop the reaction by adding an appropriate quenching solution (e.g., a mixture of methanol and acetic acid).

-

Quantify the amount of 5-LOX products (e.g., LTB₄) using reverse-phase HPLC.

-

Calculate the percentage of inhibition for each concentration of Compound 1 and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: In Vitro sEH Inhibition Assay

Objective: To determine the inhibitory activity of Compound 1 against human sEH.

Materials:

-

Recombinant human sEH

-

Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

Test compound (Compound 1)

-

DMSO

-

Assay buffer (e.g., Bis-Tris-HCl)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Compound 1 in DMSO.

-

In a microplate, add the assay buffer, the fluorescent substrate PHOME, and various concentrations of Compound 1.

-

Initiate the reaction by adding recombinant human sEH.

-

Incubate the plate at 37 °C for 30 minutes.

-

Measure the fluorescence intensity (excitation at 330 nm, emission at 465 nm). The hydrolysis of PHOME by sEH releases a fluorescent product.

-

Calculate the percentage of inhibition for each concentration of Compound 1 and determine the IC₅₀ value.

Visualizations

Caption: Hypothetical synthesis workflow for Compound 1.

Caption: Dual inhibition of 5-LOX and sEH pathways.

Synthesis of Novel Indole Alkaloids from (Indolin-4-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract